

# Application Notes and Protocols for (1-Aminocyclohexyl)methanol Hydrochloride

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## Compound of Interest

Compound Name: (1-Aminocyclohexyl)methanol  
hydrochloride

Cat. No.: B1343115

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## Introduction

**(1-Aminocyclohexyl)methanol hydrochloride** is a bifunctional building block of significant interest to researchers and professionals in drug discovery and development. Its rigid cyclohexyl scaffold, coupled with primary amine and hydroxymethyl functionalities, offers a versatile platform for the synthesis of novel chemical entities. This guide provides a comprehensive overview of the safe handling, properties, and practical applications of this compound, with a focus on enabling its effective use in a laboratory setting. The protocols detailed herein are grounded in established chemical principles and are designed to be both informative and readily adaptable.

## Compound Profile and Physicochemical Properties

**(1-Aminocyclohexyl)methanol hydrochloride** is a white to off-white solid. The hydrochloride salt form generally enhances its stability and water solubility compared to the free base. A thorough understanding of its physical and chemical properties is crucial for its appropriate handling and use in chemical synthesis.

Property	Value	Source(s)
Chemical Formula	C <sub>7</sub> H <sub>16</sub> ClNO	[1][2]
Molecular Weight	165.66 g/mol	[1][2]
CAS Number	5460-68-4	[1]
Appearance	Solid	
Melting Point	162-164 °C	[3]
Boiling Point	212 °C at 760 mmHg	[3]
Density	0.986 g/cm <sup>3</sup>	[3]

## Safety Precautions and Handling

As with any chemical reagent, adherence to strict safety protocols is paramount when handling **(1-Aminocyclohexyl)methanol hydrochloride**. The compound is classified as an irritant and requires careful handling to prevent adverse health effects.

### Hazard Identification:

- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.
- Harmful if Swallowed: May be harmful if ingested.

### Personal Protective Equipment (PPE):

A multi-layered approach to personal protection is essential to minimize exposure. The following PPE should be worn at all times when handling this compound:

- Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

- **Hand Protection:** Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
- **Body Protection:** A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
- **Respiratory Protection:** All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust particles.

#### First Aid Measures:

- **Inhalation:** If inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.
- **Skin Contact:** In case of skin contact, immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.
- **Eye Contact:** If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- **Ingestion:** If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

#### Storage and Disposal:

- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

## Application Notes: A Versatile Synthetic Building Block

The unique structural features of **(1-Aminocyclohexyl)methanol hydrochloride** make it a valuable starting material for the synthesis of a diverse range of molecules, particularly in the construction of compound libraries for high-throughput screening and as a scaffold in medicinal chemistry.

#### Key Reactive Sites and Rationale for Use:

The primary amine and the primary alcohol functionalities are the key reactive handles on the molecule. The hydrochloride salt will need to be neutralized, typically with a non-nucleophilic base, to unmask the reactive free amine for many reactions.

- **Primary Amine:** The amino group is a potent nucleophile, making it amenable to a wide array of transformations, including:
  - **N-Acylation:** Formation of amides by reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). Amide bonds are prevalent in pharmaceuticals.
  - **Reductive Amination:** Reaction with aldehydes or ketones to form secondary or tertiary amines. This is a powerful C-N bond-forming reaction.
  - **Urea and Carbamate Formation:** Reaction with isocyanates or chloroformates to generate ureas and carbamates, respectively. These functional groups are important pharmacophores.
- **Primary Alcohol:** The hydroxyl group can undergo:
  - **O-Alkylation:** Formation of ethers.
  - **Esterification:** Reaction with carboxylic acids or their derivatives to form esters.
  - **Oxidation:** Conversion to an aldehyde or carboxylic acid, providing further synthetic handles.

#### Solubility Profile:

A clear understanding of the compound's solubility is critical for designing homogeneous reaction conditions.

- Water: As a hydrochloride salt, it is expected to have good solubility in water.
- Methanol & Ethanol: Generally soluble in lower alcohols.
- Aprotic Solvents: Solubility in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) may be limited for the hydrochloride salt but will increase significantly upon conversion to the free base. For reactions requiring the free amine in an aprotic solvent, a pre-neutralization step or the use of a base in the reaction mixture is necessary. DMSO is often a good solvent for reactions involving salts.[4][5]

## Experimental Protocols

The following protocols are provided as a guide for the synthetic manipulation of **(1-Aminocyclohexyl)methanol hydrochloride**. It is imperative that all reactions are conducted by trained personnel in a controlled laboratory environment.

### Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide bond by reacting the primary amine of (1-Aminocyclohexyl)methanol with an acyl chloride.



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Caption: Workflow for N-Acylation of (1-Aminocyclohexyl)methanol.

Materials:

- **(1-Aminocyclohexyl)methanol hydrochloride**

- Acyl chloride (e.g., benzoyl chloride)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (Et<sub>3</sub>N) or Diisopropylethylamine (DIPEA)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

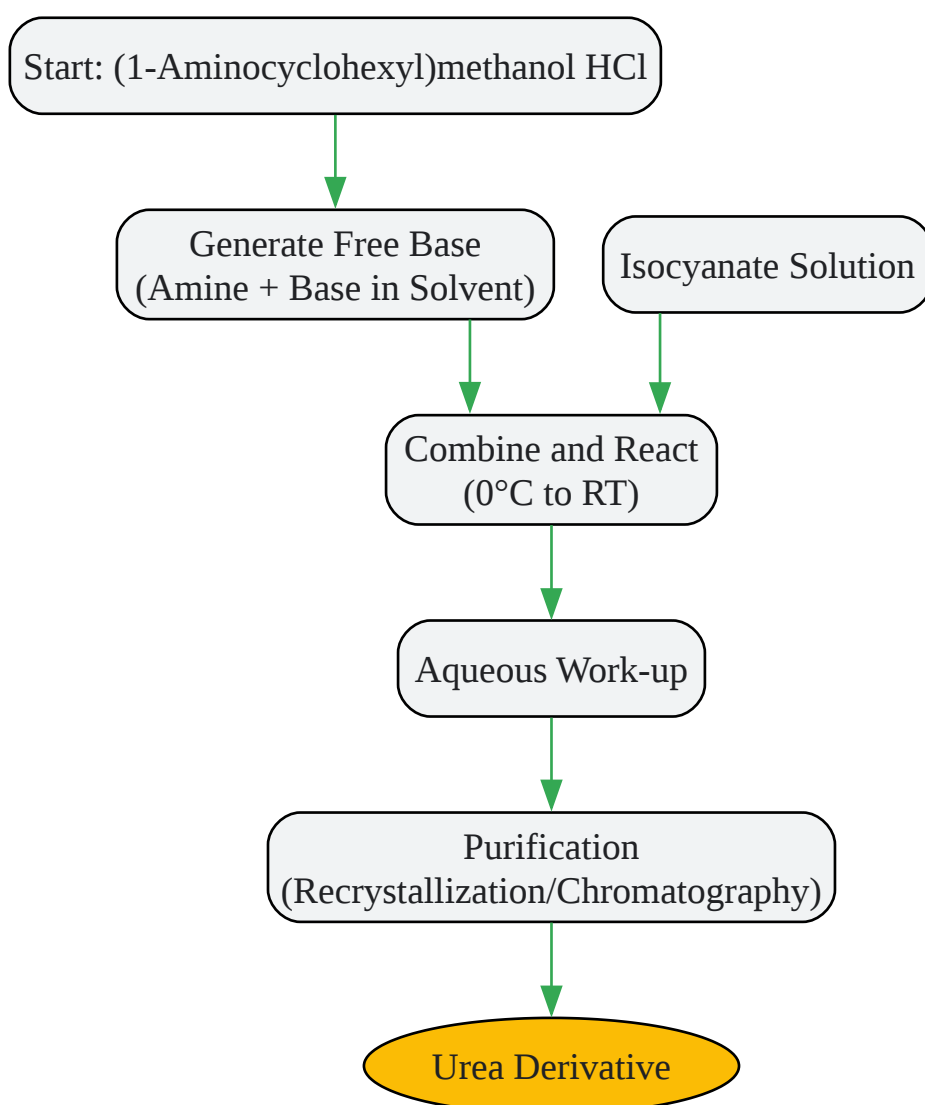
Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend **(1-Aminocyclohexyl)methanol hydrochloride** (1.0 eq.) in anhydrous DCM.
- **Base Addition:** Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise to the stirred suspension. The formation of the free amine should result in a more homogeneous solution.
- **Acyl Chloride Addition:** Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and separate the layers.
  - Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.

- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

## Protocol 2: Synthesis of a Urea Derivative via Isocyanate Addition

This protocol details the synthesis of a urea derivative, a common structural motif in pharmacologically active compounds.



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Caption: Synthesis of Urea Derivatives.

## Materials:

- **(1-Aminocyclohexyl)methanol hydrochloride**
- Isocyanate (e.g., phenyl isocyanate)
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Triethylamine (Et<sub>3</sub>N) or Diisopropylethylamine (DIPEA)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

## Procedure:

- **Amine Solution Preparation:** In a dry flask under an inert atmosphere, suspend **(1-Aminocyclohexyl)methanol hydrochloride** (1.0 eq.) in anhydrous THF. Add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to generate the free amine in situ.
- **Isocyanate Addition:** Cool the amine solution to 0 °C. In a separate flask, dissolve the isocyanate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred amine solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the isocyanate peak (around 2250-2275 cm<sup>-1</sup>) by IR spectroscopy or the consumption of the starting amine by TLC.
- **Work-up:**
  - Quench the reaction with a saturated aqueous solution of NH<sub>4</sub>Cl.
  - Extract the product with ethyl acetate.
  - Wash the combined organic layers with brine.



- Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude urea derivative can often be purified by recrystallization or flash column chromatography.

## Conclusion

**(1-Aminocyclohexyl)methanol hydrochloride** is a valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. By adhering to the safety and handling precautions outlined in this guide and utilizing the provided protocols as a foundation for experimental design, researchers can effectively and safely incorporate this compound into their synthetic strategies.

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## Sources

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